2-Bromo-4-formylbenzene-1-sulfonamide
Description
2-Bromo-4-formylbenzene-1-sulfonamide is a multifunctional aromatic compound featuring a benzene ring substituted with a sulfonamide group at position 1, a bromine atom at position 2, and a formyl group at position 4. This unique arrangement of electron-withdrawing (bromo, sulfonamide) and electron-directing (formyl) groups confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and medicinal chemistry. Sulfonamides are well-known for their biological activity, particularly as enzyme inhibitors, and the presence of the formyl group enhances reactivity toward nucleophilic additions or condensations, enabling diverse derivatization pathways .
Properties
IUPAC Name |
2-bromo-4-formylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-4H,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEIYEFKUZXKKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289006-46-7 | |
| Record name | 2-bromo-4-formylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-formylbenzene-1-sulfonamide typically involves the bromination of 4-formylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-formylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: The major product is 2-Bromo-4-carboxybenzene-1-sulfonamide.
Reduction Reactions: The major product is 2-Bromo-4-hydroxybenzene-1-sulfonamide.
Scientific Research Applications
2-Bromo-4-formylbenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formylbenzene-1-sulfonamide involves its ability to undergo nucleophilic substitution reactions. The bromine atom can be replaced by various nucleophiles, leading to the formation of covalent bonds with target molecules. This property makes it useful in the study of enzyme inhibition and protein-ligand interactions. The formyl group can also participate in various chemical reactions, further enhancing its versatility in scientific research .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings
- Computational Insights : Density functional theory (DFT) studies, such as those employing hybrid exchange-correlation functionals, predict that the bromo and sulfonamide groups in this compound significantly polarize the aromatic ring, stabilizing negative charges at the formyl oxygen .
- Biological Relevance : Sulfonamide derivatives with electron-withdrawing groups (e.g., bromo, formyl) exhibit enhanced binding to carbonic anhydrase isoforms compared to diamine analogs, as demonstrated in related compounds .
Biological Activity
2-Bromo-4-formylbenzene-1-sulfonamide is an organic compound characterized by its molecular formula CHBrNOS and a molecular weight of 264.09 g/mol. This compound features a bromine atom, a formyl group, and a sulfonamide functional group, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Antibacterial Properties
The compound has been studied for its potential antibacterial activity , particularly as a building block for sulfonamide drugs. Sulfonamides are known for their efficacy against bacterial infections due to their ability to mimic natural substrates, allowing them to interact with specific enzymes and inhibit their activity. This mechanism is particularly relevant in antibiotic development, where inhibiting bacterial enzymes can lead to effective treatments against infections .
The sulfonamide moiety of this compound can effectively inhibit enzyme activity by competing with natural substrates. This competitive inhibition is crucial for the development of antibiotics that target bacterial growth . The compound's reactivity is enhanced by its functional groups, which facilitate various synthetic pathways that can lead to biologically active derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of sulfonamides, including this compound:
- Molecular Docking Studies : Research has shown that modifications to the sulfonamide structure can enhance its binding affinity to target enzymes, improving antibacterial efficacy . For instance, saccharide-modified sulfonamides demonstrated significant inhibitory effects on cancer cell lines, indicating potential applications beyond traditional antibacterial uses.
- Antimicrobial Efficacy : A study highlighted the effectiveness of sulfonamides in reducing the viability of cancerous cells under hypoxic conditions. Compounds derived from sulfonamides exhibited higher activity against specific cancer cell lines compared to standard treatments .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Bromo-5-chlorobenzenesulfonamide | Contains chlorine instead of bromine | Different reactivity patterns due to chlorine's properties |
| 4-Aminobenzenesulfonamide | Lacks the formyl group | More straightforward antibacterial activity |
| Sulfanilamide | A simpler sulfonamide without halogen substitution | Established antibiotic with well-documented uses |
The presence of both the bromine atom and the formyl group in this compound contributes to its unique reactivity profile, making it particularly valuable in synthetic organic chemistry and drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
